molecular formula C19H23NO B6053280 4-[3-(2,3-dihydro-1H-inden-5-ylamino)butyl]phenol

4-[3-(2,3-dihydro-1H-inden-5-ylamino)butyl]phenol

Cat. No.: B6053280
M. Wt: 281.4 g/mol
InChI Key: DRYDQOXLDPRRJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(2,3-dihydro-1H-inden-5-ylamino)butyl]phenol, also known as DIAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIAP is a phenol derivative that has been synthesized through various methods and has been found to have unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-[3-(2,3-dihydro-1H-inden-5-ylamino)butyl]phenol is not fully understood. However, it has been reported to modulate the activity of various enzymes and proteins involved in inflammation and oxidative stress. This compound has also been found to regulate the expression of genes involved in cell death and survival.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes. This compound has also been reported to improve cognitive function and reduce the accumulation of amyloid beta in the brain, which is a hallmark of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-[3-(2,3-dihydro-1H-inden-5-ylamino)butyl]phenol has several advantages for lab experiments. It is a stable compound that can be easily synthesized. This compound has also been reported to have low toxicity, making it a suitable candidate for in vivo studies. However, the limitations of this compound include its limited solubility in water and its potential to interact with other compounds in the body, which may affect its efficacy.

Future Directions

For 4-[3-(2,3-dihydro-1H-inden-5-ylamino)butyl]phenol research include the development of this compound-based drugs and the investigation of its potential as an anti-inflammatory agent.

Synthesis Methods

4-[3-(2,3-dihydro-1H-inden-5-ylamino)butyl]phenol can be synthesized through various methods, including the reaction of 4-bromophenol with 3-(2,3-dihydro-1H-inden-5-ylamino)butylamine in the presence of a palladium catalyst. Another method involves the reaction of 4-chlorophenol with 3-(2,3-dihydro-1H-inden-5-ylamino)butylamine in the presence of a copper catalyst. Both methods have been reported to yield high purity this compound.

Scientific Research Applications

4-[3-(2,3-dihydro-1H-inden-5-ylamino)butyl]phenol has been found to have potential therapeutic applications in various scientific research areas. It has been reported to have anti-inflammatory, antioxidant, and neuroprotective effects. This compound has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

4-[3-(2,3-dihydro-1H-inden-5-ylamino)butyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-14(5-6-15-7-11-19(21)12-8-15)20-18-10-9-16-3-2-4-17(16)13-18/h7-14,20-21H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYDQOXLDPRRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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